REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]([CH3:11])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1.[CH:12](O)([CH3:14])[CH3:13]>C[Si](Cl)(C)C.C(OCC)C>[CH:12]([O:7][C:6](=[O:8])[C:5]1[CH:9]=[C:10]([CH3:11])[C:2]([Cl:1])=[N:3][CH:4]=1)([CH3:14])[CH3:13]
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Name
|
|
Quantity
|
21.64 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=O)O)C=C1C
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Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)O
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Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C[Si](C)(C)Cl
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
Upon completion of the addition
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Type
|
WASH
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Details
|
washed with sat. aq. NaHCO3 solution (5×50 mL)
|
Type
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EXTRACTION
|
Details
|
The washings are extracted back with diethyl ether (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
extracts are dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by CC on silica gel eluting with heptane:EA 6:1
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(C1=CN=C(C(=C1)C)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.09 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |